molecular formula C9H12N2 B11922596 1,2,3,4-Tetrahydroisoquinolin-1-amine

1,2,3,4-Tetrahydroisoquinolin-1-amine

Cat. No.: B11922596
M. Wt: 148.20 g/mol
InChI Key: LZXQFYUUMWVPQK-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolin-1-amine undergoes several types of chemical reactions, including:

Major products formed from these reactions include various alkaloids and bioactive molecules that have significant biological properties .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinolin-1-amine is unique among similar compounds due to its specific biological activities and chemical properties. Similar compounds include:

These compounds share the tetrahydroisoquinoline scaffold but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound .

Biological Activity

1,2,3,4-Tetrahydroisoquinolin-1-amine (THIQ) is a compound that has garnered significant interest due to its diverse biological activities. This article reviews the pharmacological properties of THIQ and its derivatives, focusing on their mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

THIQ belongs to a class of compounds known as isoquinoline alkaloids. These compounds are prevalent in both natural and synthetic forms and have been associated with various biological activities, including neuroprotective effects and antimicrobial properties. The structural characteristics of THIQ contribute to its interaction with biological systems, making it a subject of extensive research.

THIQ exhibits multiple mechanisms of action that contribute to its biological activity:

  • Neuroprotection : THIQ and its derivative 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have shown significant neuroprotective effects in various models of neurodegenerative diseases. They are believed to modulate dopaminergic systems and reduce oxidative stress by inhibiting monoamine oxidase (MAO) activity .
  • Antidepressant Effects : Studies indicate that 1MeTIQ possesses antidepressant-like properties as evidenced by behavioral tests in rodents. It appears to influence neurotransmitter systems involved in mood regulation .
  • Antimicrobial Activity : Some derivatives of THIQ have demonstrated activity against various pathogens, suggesting potential applications in treating infectious diseases .

Neuroprotective Properties

Research has highlighted the neuroprotective role of THIQ in models of Parkinson's disease. In studies involving MPTP-induced neurotoxicity in rodents, both THIQ and 1MeTIQ significantly attenuated dopaminergic cell loss and improved motor function . The proposed mechanisms include:

  • Reduction of Oxidative Stress : THIQ compounds have been shown to scavenge free radicals and inhibit the formation of reactive oxygen species (ROS), thus protecting neurons from oxidative damage .
  • Dopamine Metabolism Modulation : Both enantiomers of 1MeTIQ have been found to influence dopamine metabolism differently, suggesting stereospecific neuroprotective mechanisms .

Antidepressant Studies

In forced swim tests (FST), 1MeTIQ exhibited significant antidepressant-like effects. These findings support the hypothesis that THIQ derivatives may be beneficial for treating depression by enhancing monoaminergic neurotransmission .

Antimicrobial Activity

Recent studies indicate that certain THIQ derivatives possess antimicrobial properties. For instance, specific analogs have been shown to inhibit the activity of New Delhi metallo-beta-lactamase (NDM-1), an enzyme associated with antibiotic resistance . This suggests potential therapeutic applications in combating resistant bacterial strains.

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study conducted on MPTP-treated mice demonstrated that administration of THIQ significantly reduced the severity of motor deficits and preserved dopaminergic neurons. The results indicated that THIQ could serve as a protective agent against neurotoxic insults associated with Parkinson's disease .

Case Study 2: Antidepressant Effects

In a controlled experiment involving chronic administration of 1MeTIQ in rats subjected to stress-induced conditions, significant improvements were observed in depressive-like behaviors. The study concluded that 1MeTIQ has potential as an effective treatment for depression .

Data Tables

Activity Compound Effect Reference
Neuroprotection1MeTIQReduces dopaminergic cell loss
Antidepressant1MeTIQImproves mood in FST
AntimicrobialTHIQ DerivativesInhibits NDM-1

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-1-amine

InChI

InChI=1S/C9H12N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6,10H2

InChI Key

LZXQFYUUMWVPQK-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=CC=C21)N

Origin of Product

United States

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